molecular formula C12H12N2O3 B1400925 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1307601-91-7

1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1400925
CAS RN: 1307601-91-7
M. Wt: 232.23 g/mol
InChI Key: VMSUFDLBDPJTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenoxyethyl)-1H-pyrazole-4-carboxylic acid, also known as 2-PEC, is an organic compound that is used in various scientific and industrial applications. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. 2-PEC has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the preparation of polymers, dyes, and other materials.

Scientific Research Applications

Antimicrobial Agent in Pharmaceuticals

The compound has been identified as having antimicrobial properties, particularly against strains of Pseudomonas aeruginosa. It is effective even in the presence of serum, making it a potential preservative in pharmaceuticals .

Antituberculosis Agent

A series of derivatives, including N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, have shown excellent in vitro activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), indicating the potential of this compound in antituberculosis therapy .

Hydrogel Component for Biomedical Applications

The compound has been utilized in the synthesis of smart hydrogels, which are polymeric structures capable of maintaining large amounts of water. These hydrogels have applications in tissue repair, drug delivery, and cancer therapy due to their biocompatibility and low toxicity .

Anesthetic in Fish Aquaculture

Phenoxyethanol derivatives are used as anesthetics in fish aquaculture. They provide a humane method for handling fish during procedures, reducing stress and mortality .

Preservative in Cosmetics and Personal Care

Due to its antimicrobial ability, phenoxyethanol acts as an effective preservative in cosmetics and personal care products, ensuring product safety and longevity .

Solvent and Fixative in Perfumery

The compound serves as a solvent for cellulose acetate, dyes, inks, and resins. It is also used as a perfume fixative, enhancing the longevity of fragrances .

Antioxidant Properties

Phenoxy derivatives have been evaluated for their antioxidant effects, which are crucial in preventing oxidative stress-related diseases. They have shown positive results in various radical scavenging assays .

Organic Synthesis

This compound is involved in organic synthesis processes, particularly in the production of other complex molecules. Its reactivity and stability under various conditions make it a valuable intermediate in chemical synthesis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as phenoxyethyl cyclic amines, have been found to exhibit various pharmacological activities . More research is needed to identify the specific targets of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid.

Mode of Action

It is known that similar compounds, such as phenoxyethanol, have antibacterial properties and are effective against certain strains of bacteria

Biochemical Pathways

Phenoxyethyl cyclic amines, which share a similar structure, have been found to exhibit high anticholinergic and h3 inverse agonistic activities

Pharmacokinetics

It is known that similar compounds, such as phenoxyethyl cyclic amines, have been used in various pharmaceutical applications . More research is needed to understand the pharmacokinetic properties of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid and their impact on its bioavailability.

Result of Action

Similar compounds, such as phenoxyethanol, have been shown to have antimicrobial properties

Action Environment

It is known that similar compounds, such as phenoxyethanol, are used in various environments, including as a preservative in cosmetics . More research is needed to understand how environmental factors influence the action of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid.

properties

IUPAC Name

1-(2-phenoxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)10-8-13-14(9-10)6-7-17-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSUFDLBDPJTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.